1-(5-Amino-2-iodophenyl)-2-chloropropan-1-one
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Overview
Description
1-(5-Amino-2-iodophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C9H9ClINO This compound is characterized by the presence of an amino group, an iodine atom, and a chlorine atom attached to a propanone backbone
Preparation Methods
The synthesis of 1-(5-Amino-2-iodophenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the iodination of a precursor compound followed by chlorination and subsequent amination. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
1-(5-Amino-2-iodophenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can replace the chlorine or iodine atoms with other functional groups, such as hydroxyl or alkyl groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(5-Amino-2-iodophenyl)-2-chloropropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Potential applications include the development of new pharmaceuticals and therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-iodophenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the iodine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
1-(5-Amino-2-iodophenyl)-2-chloropropan-1-one can be compared with similar compounds such as:
1-(5-Amino-2-iodophenyl)ethan-1-one: This compound lacks the chlorine atom and has a shorter carbon chain, which may affect its reactivity and applications.
5-[Amino(2-iodophenyl)methyl]-2,3-dihydro-1H-indol-2-one:
4-(5-Amino-2-iodophenyl)-1H-pyrazole-5-carbonitrile: The presence of a pyrazole ring introduces additional functional groups and reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C9H9ClINO |
---|---|
Molecular Weight |
309.53 g/mol |
IUPAC Name |
1-(5-amino-2-iodophenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClINO/c1-5(10)9(13)7-4-6(12)2-3-8(7)11/h2-5H,12H2,1H3 |
InChI Key |
RIOGCAARRBYWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)N)I)Cl |
Origin of Product |
United States |
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